molecular formula C10H6O3 B091034 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione CAS No. 15448-58-5

1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione

Cat. No. B091034
CAS RN: 15448-58-5
M. Wt: 174.15 g/mol
InChI Key: TVVRFUOKLKGUKT-UHFFFAOYSA-N
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Description

“1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione” is a chemical compound with the CAS Number: 15448-58-5 . It has a molecular weight of 174.16 . The IUPAC name for this compound is 1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione .


Molecular Structure Analysis

The InChI code for “1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione” is 1S/C10H6O3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-10/h1-4,9-10H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • Synthesis Techniques : Several studies have focused on the synthesis of derivatives of 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione. For example, one-step syntheses have been developed for the production of 2,3-dihydronaphtho[2,3-b]thiophene-4,9-diones, naphtho[2,3-b]furan-4,9-diones, and similar compounds using regioselective photoaddition methods (Suginome et al., 1993), (Kobayashi et al., 1991), (Kobayashi et al., 1993).

  • Biological Activities : Some derivatives have been evaluated for their cytotoxic activities against various cancer cells. For instance, a study synthesized furanaphthoquinones tethered to 1H-1,2,3-triazoles and evaluated their cytotoxic activity in cancer cells (Costa et al., 2018). Another research investigated the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophene-4,9-diones (Gomez-Monterrey et al., 2011).

  • Photochemical Properties : The photoinduced molecular transformations of related compounds have been studied to understand their photochemical properties and potential applications in organic synthesis (Kobayashi et al., 1992).

  • Electronic and Fluorescence Properties : The electronic absorption and fluorescence properties of some derivatives have been examined, highlighting their potential in material science and as fluorescence probes (Krishnamurthy & Reddy, 2006).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

properties

IUPAC Name

1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVRFUOKLKGUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3C(C2=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934994
Record name 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione

CAS RN

15448-58-5
Record name 2,3-Epoxy-2,3-dihydro-1,4-naphthoquinone
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URL https://commonchemistry.cas.org/detail?cas_rn=15448-58-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Epoxy-2,3-dihydro-1,4-naphthoquinone
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Record name 15448-58-5
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Record name 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-epoxy-2,3-dihydro-1,4-naphthoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
M Gao, Z Zeng, B Sun, H Zou, J Chen, L Shao - Chemosphere, 2012 - Elsevier
The ozonation of synthetic wastewater containing azo dye Acid Red 14 (AR 14) was investigated in a high-throughput microporous tube-in-tube microchannel reactor. The effects of …
Number of citations: 95 www.sciencedirect.com
SS Sanjay, K Shridhara - 2022 - researchgate.net
In this work, a commercially affordable key starting material 2, 3-dichloro-1, 4-naphthoquinone 1 has been used for the synthesis of Parvaquone 2b with relatively better yield and purity. …
Number of citations: 0 www.researchgate.net
J Zheng, Z Gao, H He, S Yang, C Sun - Chemosphere, 2016 - Elsevier
An effective method based on iron ore tailing Fenton-like process was studied for removing an azo dye, Acid Orange 7 (AO7) in aqueous solution. Five tailings were characterized by X-…
Number of citations: 77 www.sciencedirect.com
SS Saralaya, Shashiprabha… - Journal of Chemical …, 2023 - Springer
In this work, we have systematically reviewed the till date disclosed routes pertaining to the synthesis of Parvaquone. Prior art search gave us around nineteen synthetic routes, …
Number of citations: 2 link.springer.com
T Orihara, M Kawaguchi, K Hosoya… - The Journal of …, 2020 - ACS Publications
An organocatalytic enantioselective epoxidation of 2,3-disubstituted naphthoquinones with tert-butyl hydroperoxide as an oxidant was developed using a guanidine–urea bifunctional …
Number of citations: 9 pubs.acs.org
FA Calil, JS David, ERC Chiappetta, F Fumagalli… - European journal of …, 2019 - Elsevier
Schistosomiasis ranks second only to malaria as the most common parasitic disease worldwide. 700 million people are at risk and 240 million are already infected. Praziquantel is the …
Number of citations: 17 www.sciencedirect.com
HD Roth - Helvetica chimica acta, 2006 - Wiley Online Library
Chemically induced dynamic nuclear polarization (CIDNP) observed during electron transfer (ET) reactions of tertiary amines such as DABCO (1) or Et 3 N (2) with a wide range of …
Number of citations: 8 onlinelibrary.wiley.com
KO Eyong, HL Ketsemen, Z Zhao, L Du, A Ingels… - Medicinal Chemistry …, 2020 - Springer
Lapachol (1) is a well-studied natural product isolated from plants of the Bignoniaceae family and demonstrates diverse biological effects. Historically, chemical transformation of the …
Number of citations: 7 link.springer.com
KGH Kornienko - publications.iitm.ac.in
Lapachol (1) is a well-studied natural product isolated from plants of the Bignoniaceae family and demonstrates diverse biological effects. Historically, chemical transformation of the …
Number of citations: 2 publications.iitm.ac.in
KO Eyong, M Puppala, PS Kumar… - Organic & …, 2013 - pubs.rsc.org
The Hooker oxidation is one of the most intriguing transformations wherein lapachol (1) is readily converted to norlapachol (2) in very good yield. This one-pot reaction involves a very …
Number of citations: 43 pubs.rsc.org

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